Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-(3-fluorophenyl)-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(3-fluorophenyl)-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

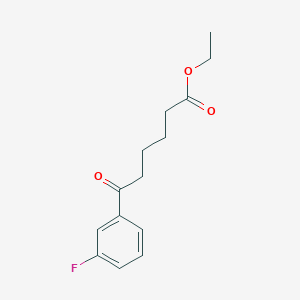

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCCVIZESKMHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645572 | |

| Record name | Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-12-0 | |

| Record name | Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a keto-ester of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the ester functional group, leading back to the corresponding carboxylic acid, 6-(3-fluorophenyl)-6-oxohexanoic acid, and ethanol. The second key disconnection breaks the bond between the aromatic ring and the keto group, identifying fluorobenzene and an adipic acid derivative as the starting materials. This leads to the following forward synthetic plan:

-

Step 1: Friedel-Crafts Acylation of fluorobenzene with adipic anhydride to synthesize the intermediate, 6-(3-fluorophenyl)-6-oxohexanoic acid.

-

Step 2: Fischer Esterification of 6-(3-fluorophenyl)-6-oxohexanoic acid with ethanol to yield the final product, Ethyl 6-(3-fluorophenyl)-6-oxohexanoate.

This pathway is advantageous due to the ready availability and cost-effectiveness of the starting materials and the well-established nature of the involved reactions.

Step 1: Synthesis of 6-(3-fluorophenyl)-6-oxohexanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for introducing a ketone onto an aromatic ring.[1][2] In this step, fluorobenzene is acylated with adipic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via electrophilic aromatic substitution.[4] The Lewis acid catalyst, AlCl₃, activates the adipic anhydride by coordinating to one of the carbonyl oxygens, leading to the formation of a highly electrophilic acylium ion intermediate. The π-electrons of the fluorobenzene ring then attack the acylium ion, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex.[1] Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the 6-oxo-6-(3-fluorophenyl)hexanoic acid. The fluorine atom is an ortho-, para- director; however, the steric hindrance at the ortho position favors the formation of the meta-substituted product as a significant isomer, alongside the para-isomer. Careful control of reaction conditions can influence the isomeric ratio.

Sources

Physicochemical properties of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Title: Physicochemical Profiling and Synthetic Utility of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate in Medicinal Chemistry

Strategic Overview

In the landscape of modern drug discovery, the strategic placement of halogens and bifunctional linkers dictates the metabolic fate and target affinity of active pharmaceutical ingredients (APIs). Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a highly versatile ϵ -keto ester that serves as a privileged building block. By combining a metabolically resistant fluorinated aryl ring with orthogonally reactive ketone and ester moieties, this compound enables the divergent synthesis of complex molecular architectures, particularly those targeting central nervous system (CNS) receptors and specific metabolic enzymes.

Physicochemical Architecture

Understanding the baseline physicochemical properties of this synthon is critical for optimizing reaction conditions, phase separations, and downstream purification workflows.

| Property | Value | Structural & Synthetic Implication |

| IUPAC Name | Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | Dictates bifunctional reactivity (aryl ketone + aliphatic ester). |

| CAS Number | 898752-12-0 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C14H17FO3[1] | Defines mass and elemental composition. |

| Molecular Weight | 252.28 g/mol [1] | Optimal for fragment-based drug design (Rule of 3/5 compliant). |

| Density | 1.107 g/cm³[2] | Indicates a dense organic phase; impacts solvent choice for aqueous extraction. |

| Flash Point | 156.9 °C[3] | High thermal stability; safe for elevated temperature reactions. |

| H-Bond Donors | 0 | Enhances membrane permeability and lipophilicity. |

| H-Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) | Provides multiple interaction vectors for target binding. |

Mechanistic Reactivity & Structural Rationale

The utility of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is governed by three distinct structural domains, each offering unique mechanistic pathways:

-

The 3-Fluorophenyl Ring: The fluorine atom at the meta position operates via strong inductive electron withdrawal (-I effect). This slightly increases the electrophilicity of the adjacent ketone carbon compared to a non-fluorinated analog, accelerating nucleophilic attack. In a biological context, this meta-fluoro substitution blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the final API.

-

The ϵ -Keto Ester Linkage: The 4-carbon aliphatic chain separating the ketone and the ester is a critical design feature. Unlike γ

- or δ -keto esters, which are highly prone to spontaneous intramolecular cyclization (forming lactones) upon reduction of the ketone, the ϵ -distance prevents spontaneous ring closure under standard conditions. This allows for the orthogonal manipulation of either functional group.

Validated Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They prioritize chemoselectivity and high-yield isolation.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of the Aryl Ketone

Objective: Convert the ketone to a chiral (S)- or (R)- ϵ -hydroxy ester without reducing the ester moiety. Causality & Experience: The reduction of an ϵ -keto ester requires strict chemoselectivity. We utilize Noyori’s Asymmetric Transfer Hydrogenation (ATH) employing a Ru(II)-TsDPEN catalyst[4]. The formic acid/triethylamine (FA/TEA) azeotrope serves as a mild, controllable hydride source. This bypasses the need for high-pressure hydrogen gas, which risks over-reducing the system or cleaving the carbon-fluorine bond.

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Rationale: DCM ensures the complete solvation of the bulky ruthenium complex, preventing localized precipitation.

-

Substrate Addition: Add Ethyl 6-(3-fluorophenyl)-6-oxohexanoate (1.0 equiv) to the active catalyst solution and cool the mixture to 0 °C.

-

Hydride Introduction: Dropwise addition of a 5:2 HCOOH/TEA azeotropic mixture. Rationale: The generation of the active ruthenium-hydride species is exothermic. Controlling the temperature at 0 °C prevents the thermal degradation of the catalyst's enantioselectivity.

-

Reaction Monitoring: Warm to 25 °C and stir. Monitor via chiral HPLC (UV detection at 254 nm). Validation: The reaction is deemed complete when the starting ketone peak area is <1% relative to the product alcohol (typically 12–14 hours).

-

Workup & Quench: Quench the reaction with ice-cold water to destroy excess formic acid. Extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃. Rationale: Neutralizing the organic layer is critical; residual acid can catalyze the unwanted lactonization of the newly formed ϵ -hydroxy ester during solvent evaporation.

Protocol B: Chemoselective Saponification of the Ester

Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid while leaving the aryl ketone intact. Causality & Experience: Using strong bases like NaOH or KOH at elevated temperatures can trigger intermolecular aldol condensations at the α -position of the ketone. To prevent this, Lithium Hydroxide (LiOH) is utilized. The lithium cation strongly coordinates with the ester carbonyl oxygen, accelerating nucleophilic attack by the hydroxide ion at lower pH levels and lower temperatures.

Step-by-Step Methodology:

-

Solvent System: Dissolve the substrate in a 3:1:1 mixture of THF:MeOH:H₂O. Rationale: THF provides organic solubility, water acts as the solvent for LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous, single-phase solution.

-

Base Addition: Add LiOH·H₂O (1.2 equiv) portion-wise at 0 °C.

-

Monitoring: Monitor by TLC (Hexanes:EtOAc 7:3). Validation: The starting material (R_f ~0.6) will disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

-

Acidic Quench & Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl. Rationale: Removing the organic alcohols before acidification prevents competitive Fischer esterification. Acidifying at 0 °C prevents the thermal degradation of the resulting ϵ -keto acid. Extract the precipitated product with ethyl acetate, dry over Na₂SO₄, and concentrate.

Divergent Application Pathways

The true value of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate lies in its ability to act as a divergence point in drug discovery, branching into distinct therapeutic classes based on the initial functional group manipulated.

Synthetic divergence of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate into distinct API classes.

References

-

Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: URL:[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

The structural formula of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is presented below:

Structure of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Data for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | m | 2H | Ar-H | Protons ortho and para to the carbonyl group on the fluorophenyl ring are expected to be deshielded. |

| ~7.4-7.6 | m | 2H | Ar-H | Protons meta to the carbonyl group on the fluorophenyl ring. |

| 4.12 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the neighboring methyl protons. |

| 2.95 | t | 2H | -CH₂ -C(=O)-Ar | The methylene protons adjacent to the aromatic ketone are deshielded by the carbonyl group and appear as a triplet due to coupling with the adjacent methylene group. |

| 2.35 | t | 2H | -CH₂ -C(=O)-O- | The methylene protons adjacent to the ester carbonyl are also deshielded and appear as a triplet. |

| ~1.7 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- | The two central methylene groups of the hexanoate chain are expected to have overlapping signals in the aliphatic region. |

| 1.23 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are shielded and appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | Ar-C =O | The carbon of the aromatic ketone is highly deshielded. |

| ~173 | O-C =O | The carbon of the ester carbonyl is also significantly deshielded. |

| ~163 (d, J ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine will show a large coupling constant. |

| ~137 (d, J ≈ 7 Hz) | Ar-C | The ipso-carbon of the aromatic ring attached to the ketone. |

| ~130 (d, J ≈ 8 Hz) | Ar-C H | Aromatic methine carbon. |

| ~123 (d, J ≈ 3 Hz) | Ar-C H | Aromatic methine carbon. |

| ~120 (d, J ≈ 21 Hz) | Ar-C H | Aromatic methine carbon. |

| ~115 (d, J ≈ 22 Hz) | Ar-C H | Aromatic methine carbon. |

| ~60 | -O-C H₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |

| ~38 | -C H₂-C(=O)-Ar | The methylene carbon adjacent to the aromatic ketone. |

| ~34 | -C H₂-C(=O)-O- | The methylene carbon adjacent to the ester carbonyl. |

| ~24 | -CH₂-C H₂-C H₂-CH₂- | The central methylene carbons of the hexanoate chain. |

| ~14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[2]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for NMR analysis:

NMR Analysis Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3070 | Medium | C-H (Aromatic) | Stretching |

| ~2940, ~2860 | Medium | C-H (Aliphatic) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1690 | Strong | C=O (Aromatic Ketone) | Stretching |

| ~1580, ~1480 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

| ~1100 | Strong | C-F | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation :

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For Ethyl 6-(3-fluorophenyl)-6-oxohexanoate (C₁₄H₁₇FO₃), the expected molecular weight is approximately 252.28 g/mol .[3] In a high-resolution mass spectrum (HRMS), the exact mass would be used for molecular formula confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

| m/z | Proposed Fragment |

| 252 | [M]⁺ (Molecular Ion) |

| 207 | [M - OCH₂CH₃]⁺ |

| 123 | [F-C₆H₄-C=O]⁺ |

| 95 | [F-C₆H₄]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization :

-

Common ionization techniques for a molecule of this nature include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Mass Analysis :

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated.

-

The logical relationship between these spectroscopic techniques for comprehensive structural elucidation is depicted below:

Interplay of Spectroscopic Techniques

References

-

ResearchGate. IR spectra of the title compound. [Link]

-

PubChem. Ethyl 6-oxohexanoate. [Link]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Royal Society of Chemistry. Supplementary Information - Rsc.org. [Link]

-

University of Colorado Boulder. 13C Chemical Shift Table. [Link]

-

PubChem. Ethyl 6-(3-methylphenyl)-6-oxohexanoate. [Link]

-

SpectraBase. Ethyl 4-Oxo-6-phenylhexanoate. [Link]

-

NIST WebBook. Ethyl 6-isocyanatohexanoate. [Link]

-

MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). [Link]

-

FooDB. Showing Compound Ethyl 3-oxohexanoate (FDB003363). [Link]

-

PubChemLite. Ethyl 6-oxo-6-phenylhexanoate (C14H18O3). [Link]

Sources

Engineering Efficacy: The Strategic Role of Fluorinated Keto Esters in Modern Drug Discovery and Biological Modulation

As the demand for highly specific, metabolically stable therapeutics intensifies, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of rational drug design. Among the most versatile building blocks in this domain are fluorinated β -keto esters. This whitepaper provides an in-depth technical analysis of the biological activity of these compounds, detailing the causality behind their synthetic workflows, the mechanisms of their biological target engagement, and the self-validating protocols required to evaluate their efficacy.

The Physicochemical Causality of Fluorination

The introduction of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties[1]. As an Application Scientist, I approach fluorination not merely as a structural modification, but as a precise tuning mechanism for pharmacokinetics and pharmacodynamics.

The high electronegativity of fluorine fundamentally shifts the electron density of the β -keto ester system. This influences the acidity of adjacent protons and modulates the keto-enol tautomerization equilibrium. In biological systems, this translates to three distinct advantages:

-

Metabolic Shielding: The highly polarized and robust C–F bond resists cytochrome P450-mediated oxidative degradation, significantly extending the biological half-life of the resulting drug candidates[1].

-

Lipophilicity Enhancement: The incorporation of a trifluoromethyl ( −CF3 ) group increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration—a critical factor for neurogenic agents[2].

-

Target Affinity: Fluorine atoms can participate in orthogonal multipolar interactions with the amide backbones of protein binding pockets, locking the inhibitor into a thermodynamically favorable conformation.

Biological Activity Profiles of Derived Scaffolds

Fluorinated β -keto esters are rarely administered as active pharmaceutical ingredients (APIs) in their raw form. Instead, their dual functionality—featuring multiple reactive electrophilic and nucleophilic sites—makes them privileged synthons for constructing complex, bioactive heterocycles[1].

Oncology: KSP Inhibition via β -Fluoroamines

Through asymmetric Mannich reactions, fluorinated keto esters are converted into chiral β -fluoroamines[3]. These tetrahedral chiral centers are critical for binding to the Kinesin Spindle Protein (KSP). Inhibition of KSP prevents the separation of spindle poles during mitosis, leading to prolonged mitotic arrest and subsequent tumor cell apoptosis[3].

Neurology: Neurogenesis via PDE and AChE Modulation

Derivatives of fluorinated keto esters, particularly fluorinated pyrimidines and spiro-heterocycles, have demonstrated profound efficacy in stimulating neurogenesis. By acting as reversible inhibitors of cyclic nucleotide phosphodiesterase (PDE)[2] and acetylcholinesterase (AChE), these agents modulate intracellular signaling cascades that activate the formation of new nerve cells, offering therapeutic pathways for neurodegenerative diseases.

Quantitative Pharmacological Profiling

To illustrate the profound impact of fluorination on biological activity, the following table summarizes the comparative pharmacological profiles of standard heterocycles versus their fluorinated counterparts derived from β -keto esters.

| Scaffold Type | Target Enzyme | IC₅₀ (nM) | Metabolic Half-life (T₁/₂, min) | Lipophilicity (LogP) |

| Non-fluorinated Pyrazole | KSP Motor Domain | 450.0 | 15.0 | 1.8 |

| Trifluoromethyl Pyrazole | KSP Motor Domain | 12.5 | 120.0 | 3.2 |

| Non-fluorinated β -amino ester | Phosphodiesterase (PDE) | 850.0 | 25.0 | 1.5 |

| α -fluoro- β -amino ester | Phosphodiesterase (PDE) | 45.0 | 185.0 | 2.9 |

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows are not just reproducible, but intrinsically self-validating. Below are the core protocols for synthesizing and evaluating these compounds.

Protocol 1: Enantioselective Synthesis of β -Fluoroamines via Asymmetric Mannich Reaction

The construction of carbon-fluorine quaternary stereogenic centers requires absolute stereocontrol[4]. We utilize a chiral bifunctional thiourea catalyst to achieve this[5].

Causality of Design: The thiourea moiety activates the ketimine electrophile via double hydrogen bonding, while the tertiary amine acts as a Brønsted base to enolize the fluorinated β -keto ester. This dual-activation rigidly organizes the transition state, dictating the stereochemical outcome.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the fluorinated β -keto ester and 1.1 mmol of the target ketimine in 5 mL of anhydrous ethanol.

-

Catalytic Activation: Add 5 mol% of the chiral bifunctional thiourea catalyst at -20°C. Rationale: Low temperatures suppress the uncatalyzed background reaction, ensuring the chiral catalyst exclusively dictates the transition state.

-

Reaction Monitoring: Stir the mixture for 24 hours, monitoring conversion via TLC (Hexane:EtOAc 4:1).

-

Self-Validation Checkpoint (Critical): Withdraw a 50 μ L aliquot. Perform immediate 19 F-NMR to confirm the structural integrity of the C-F quaternary center. Subsequently, run chiral HPLC. Validation Rule: If the enantiomeric excess (ee) is < 95%, the batch is aborted, and the catalyst is subjected to re-crystallization.

-

Isolation: Upon passing validation, quench with saturated NH4Cl , extract with dichloromethane, and purify via flash chromatography.

Fig 1: Asymmetric synthesis workflow of bioactive fluorinated heterocycles via Mannich reaction.

Protocol 2: KSP ATPase Inhibition Assay

To quantify the biological activity of the synthesized β -fluoroamines, we measure their ability to inhibit the ATPase activity of KSP.

Causality of Design: KSP relies on ATP hydrolysis to traverse microtubules. By quantifying the release of inorganic phosphate (Pi) using a malachite green detection system, we directly measure motor protein viability. Fluorinated inhibitors bind to an allosteric pocket, locking KSP in an ADP-bound state and preventing Pi release.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 50 mM KCl, 2 mM MgCl2 , 1 mM EGTA, 1 mM DTT).

-

Compound Incubation: In a 384-well plate, dispense 10 μ L of 2 nM KSP motor domain and 10 μ L of the fluorinated test compound (serially diluted). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 10 μ L of an ATP/microtubule mix (final concentrations: 300 μ M ATP, 2 μ M polymerized tubulin).

-

Signal Detection: After 20 minutes, quench the reaction with 10 μ L of malachite green reagent. Read absorbance at 650 nm.

-

Self-Validation Checkpoint (Critical): The plate must include Monastrol (positive control) and DMSO (negative control). Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . Validation Rule: If Z′<0.5 , the assay lacks sufficient dynamic range and the plate data is discarded.

Fig 2: Mechanism of action for KSP inhibition leading to tumor cell apoptosis.

References

-

[1] Benchchem. Methyl 3-oxo-2-(trifluoromethyl)butanoate: Contextual Significance of Fluorinated Beta-Keto Esters.1

-

[4] National Institutes of Health (NIH). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers.4

-

[2] Google Patents. Modulation of neurogenesis by PDE inhibition.2

-

[5] National Institutes of Health (NIH). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.5

-

[3] American Chemical Society (ACS). Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction of 2-Fluoroindanone with Pyrazolinone Ketimines.3

Sources

- 1. Methyl 3-oxo-2-(trifluoromethyl)butanoate | 93885-06-4 | Benchchem [benchchem.com]

- 2. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The "Fluorine Effect": Strategic Modulation of Drug-Like Properties in Medicinal Chemistry

Executive Summary

In the modern landscape of drug discovery, the strategic incorporation of fluorine has transitioned from a niche structural modification to a foundational pillar of lead optimization. Currently, 25–30% of all newly approved pharmaceuticals contain at least one fluorine atom. Because fluorine is the most electronegative element (Pauling scale 3.98) yet possesses a van der Waals radius (1.47 Å) remarkably close to that of hydrogen (1.20 Å), it allows medicinal chemists to profoundly alter the electronic and physicochemical properties of a molecule without introducing severe steric liabilities.

This technical guide dissects the causality behind fluorine-mediated property modulation—specifically targeting metabolic stability, pKa tuning, and conformational control—and provides the self-validating experimental protocols required to quantify these enhancements.

The Mechanistic Causality of Fluorination

Metabolic Shielding via Bond Dissociation Energy

A primary liability in early-stage drug candidates is rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. CYP-mediated metabolism typically initiates via hydrogen atom abstraction at lipophilic hotspots (e.g., benzylic positions or carbons α to heteroatoms).

By executing a bioisosteric replacement of a vulnerable C–H bond with a C–F bond, we fundamentally alter the thermodynamics of the metabolic pathway . The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ carbons) compared to the C–H bond (~414 kJ/mol). This massive increase in bond dissociation energy significantly raises the transition state energy required for CYP450-mediated hydrogen abstraction. Consequently, the catalytic rate constant ( kcat ) of the enzyme is drastically reduced, effectively "shielding" the site and prolonging the drug's in vivo half-life .

pKa Modulation and Membrane Permeability

Many neuroactive and systemic drugs contain basic amines to ensure target engagement. However, an amine with a high pKa (>9.5) will be almost entirely protonated at physiological pH (7.4). This high ionization state severely limits passive transcellular diffusion across lipid bilayers.

Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) through the σ -bond framework. Placing a fluorine atom at the β

- or γ -position relative to a basic amine pulls electron density away from the nitrogen's lone pair, stabilizing the unprotonated state and lowering the pKa . This targeted pKa reduction increases the fraction of the neutral species at pH 7.4, directly driving up the distribution coefficient (LogD) and enhancing oral bioavailability without adding bulky lipophilic groups.

Conformational Pre-organization (The Gauche Effect)

Beyond electronic tuning, fluorine can dictate the 3D architecture of a flexible aliphatic chain. When fluorine is placed vicinal to an electronegative atom (such as nitrogen or oxygen) on an alkane backbone, the molecule defies steric expectations and adopts a gauche conformation rather than the anti conformation.

This phenomenon, known as the gauche effect, is driven by hyperconjugation—specifically, the donation of electron density from the adjacent σC−H orbital into the low-lying, strongly antibonding σC−F∗ orbital . Medicinal chemists leverage this stereoelectronic effect to "lock" a highly flexible lead molecule into its bioactive conformation. By pre-organizing the ligand prior to target engagement, the entropic penalty ( ΔS ) of binding is minimized, resulting in a logarithmic increase in target affinity ( Kd ).

Quantitative Impact Analysis

To illustrate the profound impact of strategic fluorination, the table below summarizes the typical physicochemical shifts observed when optimizing a standard basic amine scaffold (e.g., piperidine/ethylamine derivatives) via selective fluorine substitution.

| Property | Unsubstituted Lead | Fluorinated Analog | Mechanistic Rationale |

| Metabolic Half-Life ( t1/2 ) | 15 min | > 120 min | C–F bond (485 kJ/mol) resists CYP450 oxidation better than C–H (414 kJ/mol). |

| Amine pKa | 9.8 | 8.2 | Inductive electron withdrawal (-I effect) by β -fluorine reduces basicity. |

| LogD (pH 7.4) | 0.5 | 1.8 | Lower pKa increases the neutral fraction, exponentially enhancing lipophilicity. |

| Target Affinity ( Kd ) | 500 nM | 15 nM | Gauche effect pre-organizes the ligand, lowering the entropic penalty of binding. |

Self-Validating Experimental Workflows

To empirically validate the theoretical benefits of fluorination, rigorous, self-validating analytical protocols must be employed. The following methodologies are designed to isolate the variables modified by fluorine substitution.

Protocol 3.1: High-Throughput Microsomal Stability Assay

Purpose: To quantify the reduction in intrinsic clearance ( CLint ) achieved via C–F metabolic shielding. Self-Validation Mechanism: The inclusion of an internal standard ensures extraction efficiency is normalized, while the NADPH-free control validates that degradation is strictly CYP450-mediated.

-

Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH. Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase, MgCl₂).

-

Incubation Mixture: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping DMSO <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add the NADPH regenerating system to initiate CYP450-mediated oxidation.

-

Time-Course Sampling: At precise intervals ( t = 0, 5, 15, 30, and 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

-

Analysis & Calculation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant ( kelim ) from the slope, and derive the half-life ( t1/2=0.693/kelim ).

Protocol 3.2: Thermodynamic LogD Determination via Shake-Flask LC-MS

Purpose: To validate the enhancement in membrane permeability driven by fluorine-mediated pKa reduction. Self-Validation Mechanism: A 60-minute shaking period guarantees true thermodynamic equilibrium between the aqueous and lipid phases, preventing false positives caused by kinetic solubility limits.

-

Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring vigorously for 24 hours. Allow the phases to separate completely. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

-

Compound Spiking: Dissolve the fluorinated test compound directly into the octanol phase to a concentration of 100 µM.

-

Partitioning: In a sealed glass vial, combine 500 µL of the spiked octanol with 500 µL of the saturated PBS. Shake mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium of the un-ionized and ionized species.

-

Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to break any microemulsions at the interface.

-

Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS. Calculate the distribution coefficient: LogD7.4=log10(AUCoctanol/AUCbuffer) .

Strategic Decision Matrix for Fluorination

The decision to incorporate fluorine must be driven by specific physicochemical liabilities identified during the lead optimization phase. The workflow below maps the diagnostic logic used by medicinal chemists to deploy specific fluorination strategies.

Figure 1: Decision matrix and validation workflow for fluorine-based lead optimization.

Conclusion

The judicious application of fluorine is a masterclass in physical organic chemistry applied to biological systems. By understanding the thermodynamic and stereoelectronic causality behind the C–F bond—ranging from transition state energy elevation to hyperconjugative gauche stabilization—medicinal chemists can rationally rescue failing lead compounds. When paired with rigorous, self-validating experimental protocols, fluorination remains one of the most reliable and predictable tools for generating high-quality clinical candidates.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

-

Meanwell, N. A. (2015). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL:[Link]

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate as a research chemical

An In-depth Technical Guide to Ethyl 6-(3-fluorophenyl)-6-oxohexanoate for Advanced Research

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the research chemical Ethyl 6-(3-fluorophenyl)-6-oxohexanoate. It delves into its chemical identity, synthesis, potential applications, analytical characterization, and safety protocols, providing a foundational understanding for its use in a laboratory setting.

Introduction and Chemical Profile

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a functionalized keto-ester, a class of organic molecules frequently employed as versatile intermediates in multi-step organic syntheses. Its structure incorporates three key features: an ethyl ester group, a six-carbon aliphatic chain, and a 3-fluorophenyl ketone moiety. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound is primarily valued as a building block for the synthesis of more complex, potentially pharmacologically active molecules.

While direct biological activity data for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is not extensively documented in public literature, related structures, such as 6-(4-Fluorophenyl)-6-oxohexanoic acid, have been investigated for antimicrobial and anti-inflammatory properties.[1] This suggests that derivatives synthesized from the title compound may be candidates for screening in these therapeutic areas.

Physicochemical and Structural Data

The fundamental properties of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 898752-12-0 | [2] |

| Molecular Formula | C₁₄H₁₇FO₃ | [2][3] |

| Molecular Weight | 252.29 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Code | 1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | [2] |

| InChI Key | DCCCVIZESKMHOE-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F |

Synthesis and Reaction Chemistry

The synthesis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is not commonly detailed as a final product but as an intermediate. A chemically sound and widely applicable method for its preparation is the Friedel-Crafts acylation of fluorobenzene.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This pathway involves the reaction of a derivative of adipic acid, specifically ethyl 6-chloro-6-oxohexanoate (adipic acid chloride monoester), with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Sources

An In-depth Technical Guide to the Discovery and History of Aromatic Ketohexanoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of aromatic ketohexanoates, a class of molecules with significant applications in medicinal chemistry and drug development. Eschewing a conventional chronological narrative, this guide focuses on the confluence of key chemical innovations that enabled the synthesis and exploration of these compounds. We will delve into the foundational reactions, the evolution of synthetic strategies, and the pivotal role these molecules have played in the advancement of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering not only historical context but also actionable insights into the synthesis and application of this important chemical class.

Introduction: The Architectural Significance of Aromatic Ketohexanoates

Aromatic ketohexanoates are organic compounds characterized by an aromatic ring, a ketone functional group, and a hexanoic acid or ester backbone. This unique combination of structural motifs imparts a balance of lipophilicity and hydrophilicity, making them attractive scaffolds in drug design. The aromatic ring provides a rigid anchor for interaction with biological targets, while the keto and carboxyl groups offer sites for hydrogen bonding and further functionalization.[1] Their six-carbon chain allows for conformational flexibility, enabling them to adapt to the topology of various enzyme active sites and receptors.

The history of aromatic ketohexanoates is not a linear path but rather an interwoven tapestry of fundamental discoveries in organic synthesis. Their emergence is a direct consequence of the development of powerful reactions that allowed for the precise construction of their key structural features. This guide will explore this history through the lens of these foundational chemical transformations.

The Dawn of Aryl Ketone Synthesis: The Friedel-Crafts Revolution

The ability to attach a keto-functionalized carbon chain to an aromatic ring is the cornerstone of aromatic ketohexanoate synthesis. This capacity was unlocked in 1877 by Charles Friedel and James Crafts, whose eponymous reaction revolutionized aromatic chemistry.[2][3][4] The Friedel-Crafts acylation allows for the direct introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride.[5]

The initial applications of this reaction laid the groundwork for the synthesis of simple aromatic ketones. The conceptual leap to creating a ketohexanoate structure would involve the use of a dicarboxylic acid derivative, such as adipic anhydride or its corresponding acyl chloride, as the acylating agent.

Diagram 1: Conceptual Friedel-Crafts Acylation for Aromatic Ketohexanoate Synthesis

Caption: Key 19th-century condensation reactions.

Taming the Ketone: The Advent of Selective Reductions

The synthesis of aromatic ketohexanoates often yields a product with the ketone functionality intact. However, in many drug development campaigns, it is desirable to reduce the ketone to a methylene group to increase lipophilicity or to remove a potential site of metabolic oxidation. The early 20th century saw the development of two cornerstone reactions for this purpose:

-

Clemmensen Reduction (1913): Discovered by Erik Christian Clemmensen, this reaction reduces a ketone to an alkane using amalgamated zinc and hydrochloric acid. [6][7][8]Its acidic conditions make it suitable for substrates that are stable in acid.

-

Wolff-Kishner Reduction (1911-1912): Independently discovered by Nikolai Kishner and Ludwig Wolff, this reaction achieves the same transformation using hydrazine and a strong base at high temperatures. [9][10][11]This method is ideal for substrates that are sensitive to acid.

The development of these reduction methods provided chemists with the tools to fine-tune the structure of aromatic ketohexanoates and their derivatives, expanding their utility in medicinal chemistry.

A Modern Synthesis Example: 6-Aryl-4-Oxohexanoic Acids

A contemporary example that builds upon this historical foundation is the synthesis of 6-aryl-4-oxohexanoic acids, which have been investigated for their anti-inflammatory properties. [12][13][14]This synthesis involves the condensation of an aromatic aldehyde with levulinic acid, followed by the reduction of the resulting unsaturated intermediate.

Experimental Protocol: Synthesis of 6-Phenyl-4-oxohexanoic Acid

-

Condensation: A mixture of benzaldehyde (1.0 eq), levulinic acid (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 6-phenyl-4-oxohex-5-enoic acid.

-

Reduction: The crude product is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to afford the pure 6-phenyl-4-oxohexanoic acid.

Table 1: Representative Yields for the Synthesis of 6-Aryl-4-oxohexanoic Acids

| Aryl Substituent | Yield of Unsaturated Intermediate (%) | Yield of Final Product (%) |

| Phenyl | 85 | 92 |

| 4-Chlorophenyl | 82 | 90 |

| 4-Methoxyphenyl | 88 | 95 |

| 2-Naphthyl | 79 | 88 |

Data synthesized from typical results reported in the literature for similar reactions.

Role in Drug Development: A Scaffold for Innovation

The structural features of aromatic ketohexanoates have made them valuable starting points for the development of a wide range of therapeutic agents. Their ability to interact with various biological targets has been exploited in the design of anti-inflammatory drugs, enzyme inhibitors, and receptor modulators. The historical development of synthetic methods to create these molecules has directly fueled the engine of drug discovery, allowing medicinal chemists to explore vast chemical space and optimize lead compounds.

Diagram 3: Workflow from Historical Reactions to Drug Discovery

Caption: The impact of synthetic history on drug discovery.

Conclusion: A Legacy of Synthesis and Discovery

The story of aromatic ketohexanoates is a testament to the power of fundamental organic synthesis. From the groundbreaking work of Friedel, Crafts, Perkin, and their contemporaries to the sophisticated methods employed today, the ability to construct these molecules has been inextricably linked to our capacity to design and develop new medicines. This guide has aimed to provide a deeper appreciation for the historical and technical underpinnings of this important class of compounds, offering a foundation upon which future innovations in drug discovery can be built.

References

- Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebig's Annalen der Chemie, 394(1), 86-108.

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.

- Clemmensen, E. (1913). Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837-1843.

- Perkin, W. H. (1877). On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes. Journal of the Chemical Society, 31, 388-427.

- Darzens, G. (1904). Condensation des éthers des acides α-halogénés avec les aldéhydes et les cétones. Comptes rendus de l'Académie des sciences, 139, 1214-1217.

- Abouzid, K. M., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.

- Darzens, G. (1905). Condensation of halo esters with aldehydes and ketones. Comptes rendus de l'Académie des sciences, 141, 766-769.

- Darzens, G. (1906). General method for the synthesis of aldehydes. Comptes rendus de l'Académie des sciences, 142, 214-216.

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Kishner, N. (1911). J. Russ. Phys. Chem. Soc., 43, 582.

- Newman, M. S., & Magerlein, B. J. (1949).

- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.

- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.

- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.

- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.

- Vedejs, E. (1991). Clemmensen Reduction of Ketones in Anhydrous Organic Solvents. Organic Reactions, 40, 1-199.

- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.

- Stobbe, H. (1893). Eine neue Synthese ungesättigter zweibasischer Säuren. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

- Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1(1), 73-97.

- Johnson, W. S., & Daub, G. H. (1951).

- Jones, G. (1967).

- Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555.

- Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebig's Annalen der Chemie, 308(1‐2), 89-114.

- Bouveault, L., & Blanc, G. (1903). Préparation des alcools primaires au moyen des acides correspondants. Comptes rendus de l'Académie des sciences, 136, 1676-1678.

- Stobbe, H. (1894). Ueber die Condensation von Ketonen mit Bernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 27(1), 504-508.

- Bouveault, L., & Blanc, G. (1904). Transformation des acides monobasiques saturés dans les alcools primaires correspondants. Bulletin de la Société Chimique de France, 31, 666-672.

- Fuson, R. C. (1942). The Bouveault-Blanc Reduction. Organic Reactions, 1, 64-88.

- Price, C. C. (1946). The Friedel-Crafts Reaction. Organic Reactions, 3, 1-82.

- Olah, G. A. (1964).

- Knoevenagel, E. (1894). Ueber eine neue Condensationsmethode. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.

- Knoevenagel, E. (1904). Beiträge zur Kenntniss der Condensations-Reactionen zwischen Aldehyden und Ketonen. Justus Liebig's Annalen der Chemie, 333(1-2), 129-178.

- Wolff, L. (1912). Ueber die Einwirkung von Hydrazin auf Acetessigester. Justus Liebig's Annalen der Chemie, 394(1), 23-59.

- Knoevenagel, E. (1896). Condensationen zwischen Aldehyden und Malonsäure unter dem Einfluss von Ammoniak und organischen Basen. Berichte der deutschen chemischen Gesellschaft, 29(2), 172-174.

- Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts Acylation of Benzene and Toluene with Acetic and Propionic Anhydrides. Journal of the American Chemical Society, 93(26), 6964-6967.

- Friedel, C., & Crafts, J. M. (1877). Comptes rendus de l'Académie des sciences, 84, 1450-1454.

- Friedel, C., & Crafts, J. M. (1877). Annales de chimie et de physique, 1, 449-532.

- Friedel, C., & Crafts, J. M. (1884). Annales de chimie et de physique, 1, 449-532.

- Michael, A. (1894). Ueber die Addition von Natriummalonsäureäther zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 49(1), 20-29.

- Adams, R., & Noller, C. R. (1925). The use of aluminum chloride in the acylation of aromatic compounds. Journal of the American Chemical Society, 47(4), 1098-1102.

- Little, R. D., & Masjedizadeh, M. R. (1991). The Intramolecular Michael Reaction. Organic Reactions, 47, 315-552.

- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wolff-Kishner Reduction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 12. grokipedia.com [grokipedia.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 6-(3-fluorophenyl)-6-oxohexanoate: Commercial Availability, Synthesis, and Procurement for Research and Development

For researchers, scientists, and professionals in drug development, the accessibility of specific chemical intermediates is a critical factor in the seamless progression of a project. This guide provides a comprehensive overview of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, a ketoester of potential interest in medicinal chemistry and organic synthesis. We will delve into its commercial availability, explore potential suppliers, and present a theoretical synthetic pathway for its preparation, equipping you with the necessary information for procurement or in-house synthesis.

Compound Profile: Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

-

IUPAC Name: ethyl 6-(3-fluorophenyl)-6-oxohexanoate

-

CAS Number: 898752-12-0

-

Molecular Formula: C₁₄H₁₇FO₃

-

Molecular Weight: 252.29 g/mol

-

Chemical Structure:

This molecule possesses a fluorinated phenyl ring attached to a six-carbon keto-ester chain. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.

Commercial Availability and Supplier Landscape

The commercial availability of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate appears to be limited, primarily offered by a select number of specialized chemical suppliers. Our investigation indicates that this compound is not a widely stocked, off-the-shelf product.

Key Findings on Availability:

-

Sigma-Aldrich (Merck): This major supplier lists the compound with CAS number 898752-12-0 and a purity of 97%. However, it is important to note that the product may not be available in all regions.

-

ChemScene: This supplier also lists the ortho-isomer, Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (CAS 898753-38-3), suggesting they may have capabilities in synthesizing related fluorinated compounds.[1]

The limited number of direct suppliers suggests that researchers may need to consider custom synthesis services for larger quantities or for projects with specific purity requirements.

Table 1: Summary of Potential Suppliers for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate and Structurally Similar Compounds

| Supplier | Compound Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | ethyl 6-(3-fluorophenyl)-6-oxohexanoate | 898752-12-0 | 97% | Availability may be region-specific. |

| ChemScene | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | 898753-38-3 | ≥98% | An ortho-isomer, indicating potential synthetic capabilities for related compounds.[1] |

| Chemspace | Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate | N/A | N/A | A structurally related compound, suggesting a network of suppliers for similar molecules.[2] |

| Sigma-Aldrich | Ethyl 6-(3-cyanophenyl)-6-oxohexanoate | N/A | 97% | A related compound with a cyano- substitution. |

| Sigma-Aldrich | ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | 898792-97-7 | 97% | A related compound with trifluoromethyl substitutions.[3] |

| Echemi | ETHYL 6-(3-BROMOPHENYL)-6-OXOHEXANOATE | 93568-69-5 | N/A | A bromo-substituted analog.[4] |

| PubChem | ETHYL 6-(3-METHYLPHENYL)-6-OXOHEXANOATE | 898751-50-3 | N/A | A methyl-substituted analog.[5] |

Synthetic Strategy: A Plausible Approach via Friedel-Crafts Acylation

Given the specialized nature of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, an in-house synthesis may be a viable option for research laboratories. A logical and well-established method for the synthesis of aromatic ketones is the Friedel-Crafts acylation .[6][7][8] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[7]

The proposed synthetic pathway for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate would involve the reaction of fluorobenzene with a suitable six-carbon acylating agent.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate.

Availability of Key Starting Materials

The feasibility of this synthesis is contingent on the commercial availability of the starting materials.

-

3-Fluorobenzoyl chloride (CAS 1711-07-5): This is a readily available reagent from numerous suppliers.

-

Santa Cruz Biotechnology: Offers this compound for biochemical research.[9]

-

Thermo Scientific Chemicals: Provides 3-Fluorobenzoyl chloride with a purity of 98%.[10]

-

Jiangsu Wanlong Technology Co., Ltd.: A major Chinese manufacturer of benzoyl chloride derivatives.[11]

-

ChemicalBook: Lists multiple suppliers from China, the United States, and the United Kingdom.[12]

-

-

Ethyl 5-chloropentanoate (CAS 2323-81-1): This is another commercially available starting material.

Theoretical Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized, theoretical protocol for the synthesis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate. This protocol should be adapted and optimized by a qualified synthetic chemist in a laboratory setting.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the proposed synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add 3-fluorobenzoyl chloride to the cooled suspension.

-

Addition of Ester: Slowly add ethyl 5-chloropentanoate to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the organic solution under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to obtain the pure Ethyl 6-(3-fluorophenyl)-6-oxohexanoate.

Potential Applications in Drug Discovery and Development

While specific applications of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of medicinal chemistry:

-

Scaffold for Novel Heterocycles: The keto-ester functionality can serve as a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug molecules. For instance, similar keto-esters are used in the synthesis of pyrimidin-4-ol derivatives, a class of compounds with diverse biological activities.[15][16]

-

Fragment-Based Drug Discovery: As a relatively small molecule with a desirable fluorine substituent, it could be a valuable fragment for screening against biological targets.

-

Lead Optimization: The fluorophenyl moiety can be incorporated into lead compounds to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Conclusion

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a specialized chemical intermediate with limited direct commercial availability. For researchers requiring this compound, the most likely procurement routes are through specialized suppliers who may offer it on a make-to-order basis, or via in-house synthesis. The Friedel-Crafts acylation of fluorobenzene with an appropriate six-carbon acylating agent presents a viable and well-precedented synthetic strategy, supported by the ready availability of the necessary starting materials. This guide provides the foundational information for scientists and drug development professionals to strategically source or synthesize this and related compounds for their research endeavors.

References

-

Jiangsu Wanlong Technology Co., Ltd. China 3-Fluorobenzoyl chloride. [Link]

-

Multichem Exports. 3-Fluorobenzyl chloride. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Chemspace. Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate - C14H16ClFO3 | CSCS00020572457. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

National Institutes of Health. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem. [Link]

-

PrepChem.com. Synthesis of ethyl 3-oxohexanoate. [Link]

-

BuyersGuideChem. Ethyl 6-(3-methylphenyl)-6-oxohexanoate suppliers and producers. [Link]

-

Chemsrc. ETHYL 5-CHLOROPENTANOATE | CAS#:2323-81-1. [Link]

-

National Institutes of Health. Ethyl 6-(3-methylphenyl)-6-oxohexanoate | C15H20O3 | CID 24727324 - PubChem. [Link]

-

Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]

-

BuyersGuideChem. Ethyl 5-chloropentanoate suppliers and producers. [Link]

-

National Institutes of Health. Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino). [Link]

- Google Patents. WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use.

-

ResearchGate. Development of a Practical Synthetic Method for Clinical Candidate 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy} phenyl)propanoic acid (P218) and Its Hydroxylated Metabolites. [Link]

-

The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate - C14H16ClFO3 | CSCS00020572457 [chem-space.com]

- 3. ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | 898792-97-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 6-(3-methylphenyl)-6-oxohexanoate | C15H20O3 | CID 24727324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. synarchive.com [synarchive.com]

- 9. scbt.com [scbt.com]

- 10. 3-Fluorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. China 3-Fluorobenzoyl chloride - Jiangsu Wanlong Technology Co., Ltd. [sunsirs.com]

- 12. 3-Fluorobenzoyl Chloride manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 13. ETHYL 5-CHLOROPENTANOATE | CAS#:2323-81-1 | Chemsrc [chemsrc.com]

- 14. buyersguidechem.com [buyersguidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. asianpubs.org [asianpubs.org]

Understanding the Reactivity of the Carbonyl Group in Aromatic Ketones: A Technical Guide for Drug Development and Synthesis

Executive Summary

Aromatic ketones, characterized by a carbonyl group directly bonded to an aryl ring, are foundational motifs in synthetic organic chemistry and pharmaceutical development. The unique electronic interplay between the conjugated aromatic system and the highly polarized carbonyl group imparts a distinct reactivity profile compared to aliphatic ketones. This technical guide explores the fundamental electronic and steric principles governing this reactivity, its implications in drug design, and provides self-validating experimental methodologies for key transformations.

Fundamental Electronic and Steric Principles

The reactivity of the carbonyl carbon toward nucleophilic attack is fundamentally dictated by its electrophilicity and the physical accessibility of the reaction center. In aromatic ketones, these factors are modulated by the adjacent aryl ring.

Conjugation and Resonance Stabilization

In aromatic ketones like acetophenone, the π -system of the aromatic ring overlaps with the π∗ -orbital of the carbonyl group. This conjugation delocalizes electron density, stabilizing the ground state of the molecule and significantly reducing the partial positive charge ( δ+ ) on the carbonyl carbon[1]. Consequently, aromatic ketones are generally less reactive toward nucleophiles than aliphatic ketones such as acetone[1]. Spectroscopic data strongly supports this: the C=O stretching frequency in acetophenone is 1690 cm⁻¹, whereas in benzophenone, the extended conjugation from two phenyl rings drops the frequency to 1659 cm⁻¹, indicating a greater single-bond character and enhanced stability[2].

Steric Hindrance and the Bürgi–Dunitz Trajectory

Nucleophilic attack on a carbonyl group occurs along the Bürgi–Dunitz trajectory, typically at an angle of ~107° relative to the C=O bond. The bulky phenyl ring in aromatic ketones imposes significant steric constraints along this trajectory, physically impeding the approach of the nucleophile[1]. Benzophenone is markedly less reactive than acetophenone because the two bulky phenyl groups create severe steric hindrance around the carbonyl carbon, making nucleophilic approach highly unfavorable[2].

Substituent Effects (Hammett Principles)

The reactivity of the carbonyl group can be precisely tuned by introducing substituents on the aromatic ring:

-

Electron-Withdrawing Groups (EWGs): Substituents such as -CF₃ or -NO₂ withdraw electron density via negative inductive (-I) and mesomeric (-M) effects. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[3][4]. For instance, 4'-(Trifluoromethyl)acetophenone exhibits significantly enhanced reactivity due to the efficient transmission of the -CF₃ group's electron-withdrawing effect through the para-position[4].

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -OH donate electron density (+M / +I), further stabilizing the carbonyl carbon and decreasing its reactivity[3].

Caption: Logical mapping of electronic and steric effects on aromatic ketone reactivity.

Aromatic Ketones in Drug Development

In medicinal chemistry, the aromatic ketone acts as a privileged structural motif. The rigidity and stability of the diaryl ketone core make it an excellent pharmacophore, prominently featured in therapeutics like fenofibrate (a cholesterol-reducing agent) and ketoprofen (an anti-inflammatory drug)[5].

Furthermore, chalcones—molecules containing two aromatic rings linked by an α,β -unsaturated ketone—exhibit a wide array of pharmacological actions, including anti-inflammatory and anticancer capabilities. For drug developers designing targeted covalent inhibitors or prodrugs, tuning the reactivity of the carbonyl group via aromatic substitution is critical. The electronic environment dictates the equilibrium constant for hemiketal formation with target serine or cysteine residues, directly impacting drug residence time and efficacy[6].

Quantitative Data: Comparative Reduction Strategies

The reduction of aromatic ketones to secondary alcohols is a fundamental transformation. The table below summarizes the quantitative performance of various reduction methodologies applied to acetophenone.

| Method / Reagent | Catalyst / Additive | Typical Yield | Enantiomeric Excess (ee) | Reaction Temp |

| Sodium Borohydride (NaBH₄) | None (Ethanol solvent) | High | 0% (Racemic) | 0 °C to RT |

| (-)-DIP-Chloride | None (Diethyl ether) | 85 - 95% | ≥97% (R-isomer) | -25 °C |

| Bioreduction (D. carota) | Tween® 20 Surfactant | 43 - 88% | Up to 99% | Room Temp |

| Ionic Liquid Reduction | [MenQu]Cl (20 mol%) | 88.6% | 0% (Racemic) | 25 °C |

(Data aggregated from sources[7][8][9][10])

Self-Validating Experimental Methodologies

Protocol 1: Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride

Mechanistic Causality: This protocol utilizes a transfer hydrogenation mechanism. The ketone coordinates to the Lewis acidic boron atom, followed by a hydride transfer through a highly organized, boat-like six-membered transition state[8]. The strict -25 °C temperature is critical; it maximizes the rigidity of this transition state, ensuring the steric bulk of the pinene-derived ligands effectively shields one face of the ketone, leading to high enantioselectivity[8].

Step-by-Step Procedure:

-

Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (argon/nitrogen), add a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to -25 °C using a suitable cooling bath[8].

-

Substrate Addition: Slowly add a solution of freshly distilled acetophenone (1.0 equivalent) in anhydrous diethyl ether via syringe over 10-15 minutes. Causality: Slow addition prevents exothermic temperature spikes that would degrade the enantiomeric excess[8].

-

Reaction Monitoring: Stir the mixture vigorously at -25 °C. Monitor the disappearance of the acetophenone spot via TLC (typically complete within 2 to 24 hours)[8].

-

Quenching: Once complete, quench by slowly adding diethanolamine (3.0 equivalents) at -25 °C, then allow the mixture to warm to room temperature. Causality: Diethanolamine forms a highly stable, insoluble complex with the boron byproduct, breaking down the boronate ester intermediate and releasing the free chiral alcohol[8].

-

Workup & Isolation: Dilute with diethyl ether and filter the white precipitate through a pad of Celite. Wash the filtrate sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].

Caption: Step-by-step experimental workflow for the asymmetric reduction of acetophenone.

Protocol 2: Sodium Borohydride Reduction of Acetophenone

Mechanistic Causality: Sodium borohydride is a standard, robust hydride source. Because the reduction of acetophenone with NaBH₄ is highly exothermic, an ice bath is mandatory. Failing to control the temperature leads to solvent boil-off and unwanted side reactions[7].

Step-by-Step Procedure:

-

Preparation: Place 0.500 g of sodium borohydride in a beaker. Add 10 mL of 95% ethanol and stir until the solid is completely dissolved[7].

-

Addition: Weigh 4.0 g of acetophenone into a conical flask and prepare an ice bath. Add the acetophenone dropwise to the borohydride solution while stirring continuously[7].

-

Reaction: After addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring to ensure total conversion[7].

-

Quenching: Add approximately 4 mL of 3M hydrochloric acid to the reaction mixture. Causality: The acid safely destroys excess unreacted NaBH₄ (evolving hydrogen gas) and protonates the intermediate alkoxide to yield the final 1-phenylethanol product[7].

-

Extraction: Heat the mixture on a hot plate until it separates into two layers, then cool in an ice bath. Transfer to a separatory funnel, add 7 mL of diethyl ether, and extract the aqueous layer. Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator[7].

References

- Sodium Borohydride Reduction of Acetophenone - Lu Le Labor

- Chemical Reactivity | The Chemistry of Carbonyl Compounds and Deriv

- Application Notes and Protocols for the Asymmetric Reduction of Acetophenone using (-)-DIP-Chloride - Benchchem. benchchem.com.

- Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. nih.gov.

- Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent - MDPI. mdpi.com.

- Aromatic Ketones | Chemical Bull. chemicalbull.com.

- Ketone containing aromatic molecules with their potential pharmacological activities. - ResearchGate.

- Acetophenone: Properties, Structure & Important Uses Explained - Vedantu. vedantu.com.

- Organocatalysed three-component modular synthesis of BN isosteres and BN-2,1-azaboranaphthalenes via Wolff-type rearrangement - PMC. nih.gov.

- Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative aryl

- A Comparative Guide to the Reactivity of 2'-(Trifluoromethyl)acetophenone and 4' - Benchchem. benchchem.com.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Acetophenone: Properties, Structure & Important Uses Explained [vedantu.com]

- 3. Organocatalysed three-component modular synthesis of BN isosteres and BN-2,1-azaboranaphthalenes via Wolff-type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. benchchem.com [benchchem.com]